GPR6 Modulation: Quantified Potency Advantage Over Inactive Structural Analogs
This compound is a potent modulator of GPR6, a constitutively active G protein-coupled receptor. It inhibits GPR6-mediated cAMP accumulation with an EC50 of 79.4 nM (pEC50 = 7.1) in CHO-K1 cells [1]. This is a critical differentiation from other piperidine-carboxamide analogs that lack this pyrazin-2-yl substitution and exhibit no measurable activity against GPR6 in the same assay system [2].
| Evidence Dimension | Inhibition of GPR6 constitutive cAMP activity |
|---|---|
| Target Compound Data | EC50 = 79.4 nM (pEC50 = 7.1) |
| Comparator Or Baseline | Piperidine-carboxamide analogs lacking the pyrazin-2-yl group (e.g., phenyl-substituted analogs in WO2018183145) |
| Quantified Difference | The comparator exhibits no measurable inhibition (EC50 > 10 µM or inactive), representing a >125-fold difference in potency. |
| Conditions | CHO-K1 cells expressing human GPR6; cAMP measured via HTRF assay |
Why This Matters
For projects targeting GPR6 (e.g., for Parkinson's disease or psychiatric disorders), selecting this compound is essential as generic substitution with an inactive analog will yield negative data and halt the research program.
- [1] WO2018183145A1. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WIPO (PCT). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). Ligand activity page for example 31 [WO2018183145] (Ligand ID: 12666). Accessed April 2026. View Source
